4,6-Dihydroxynicotinic acid
CAS No.: 5466-62-6
Cat. No.: VC21299437
Molecular Formula: C6H5NO4
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5466-62-6 |
|---|---|
| Molecular Formula | C6H5NO4 |
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-2H,(H,10,11)(H2,7,8,9) |
| Standard InChI Key | QJLHSJRQOWSNMD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(NC=C(C1=O)C(=O)O)O |
| SMILES | C1=C(C(=CNC1=O)C(=O)O)O |
| Canonical SMILES | C1=C(NC=C(C1=O)C(=O)O)O |
Introduction
Chemical Structure and Basic Properties
4,6-Dihydroxynicotinic acid is a derivative of nicotinic acid (also known as vitamin B3 or niacin) characterized by hydroxyl groups at positions 4 and 6 of the pyridine ring. Its molecular formula is C₆H₅NO₄, making it structurally related to several other hydroxylated nicotinic acid compounds that have been more extensively studied .
The compound features a pyridine ring with a carboxyl group at position 3, similar to the parent nicotinic acid molecule. The positioning of the hydroxyl groups at the 4 and 6 positions creates a unique chemical entity with distinct properties compared to other hydroxynicotinic acid isomers .
Isomerism in Hydroxynicotinic Acids
Hydroxynicotinic acids can exist in several isomeric forms depending on the position of the hydroxyl group(s) on the pyridine ring. Studies on 2-, 4-, 5-, and 6-hydroxynicotinic acid isomers have demonstrated that the position of these functional groups significantly impacts their physical, chemical, and biological properties . As 4,6-dihydroxynicotinic acid contains hydroxyl groups at both the 4 and 6 positions, it likely exhibits unique properties distinct from the mono-hydroxylated variants.
Physical and Chemical Properties
Solubility and pH-Dependent Behavior
Like other hydroxynicotinic acids, 4,6-dihydroxynicotinic acid likely exhibits pH-dependent solubility and crystallization behavior. Research on related compounds has shown that the protonation/deprotonation states of the carboxyl group and hydroxyl substituents significantly influence solubility and crystal formation .
The presence of two hydroxyl groups, in addition to the carboxylic acid functionality, suggests that 4,6-dihydroxynicotinic acid likely possesses multiple pKa values, making its solubility and ionic state highly dependent on solution pH. This property is critical for understanding its behavior in biological systems and for developing analytical methods for its detection and isolation.
Spectroscopic Properties
Based on studies of related compounds, 4,6-dihydroxynicotinic acid would be expected to exhibit characteristic spectroscopic features. The UV-visible absorption spectrum would likely show distinctive peaks related to the aromatic pyridine ring modified by the electron-donating effects of the hydroxyl groups at positions 4 and 6.
Infrared spectroscopy would reveal characteristic bands for the carboxylic acid group (typically around 1700 cm⁻¹), hydroxyl groups (broad band around 3300-3500 cm⁻¹), and the aromatic pyridine ring (multiple bands in the fingerprint region) .
Crystallization Behavior
Research on the crystallization behavior of various hydroxynicotinic acid isomers has demonstrated that crystal formation is highly dependent on pH conditions. For instance, different crystal forms have been observed for 2-, 4-, 5-, and 6-hydroxynicotinic acids when crystallized from aqueous solutions at different pH values .
For 4,6-dihydroxynicotinic acid, the presence of two hydroxyl groups, along with the carboxylic acid functionality, suggests potential for diverse crystalline forms depending on the environmental conditions. This polymorphic behavior could be significant for pharmaceutical applications and manufacturing processes.
Synthetic Methods and Production
Enzymatic Production Methods
An enzymatic approach for producing 4,6-dihydroxynicotinic acid might be developed by adapting methods used for 6-hydroxynicotinic acid. The patent describing the microbiological hydroxylation of nicotinic acid under aerobic conditions provides a potential starting point :
"The invention provides a process for the production of 6-hydroxynicotinic acid comprising the microbiological hydroxylation of nicotinic acid under aerobic conditions, wherein nicotinic acid or a soluble salt of nicotinic acid or a solution containing nicotinic acid is added continuously or by portions to a starter culture of microorganisms."
This approach could potentially be modified to produce 4,6-dihydroxynicotinic acid by using microbial strains capable of introducing hydroxyl groups at both the 4 and 6 positions, or through a two-step process involving sequential hydroxylations.
Production Parameters and Conditions
Based on the information available for 6-hydroxynicotinic acid production, optimal conditions for enzymatic synthesis might include:
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Temperature: Around 30°C
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pH: Maintained at approximately 7.0
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Aeration: Aerobic conditions with continuous air feed
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Substrate concentration: Carefully controlled below inhibitory levels
Table 1: Potential Production Parameters for 4,6-Dihydroxynicotinic Acid Based on 6-Hydroxynicotinic Acid Production
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 28-32°C | 30°C appears optimal for microbial growth |
| pH | 6.8-7.2 | Maintained through controlled addition of base |
| Dissolved Oxygen | >30% saturation | Continuous aeration required |
| Substrate Concentration | 1-9 g/L | Higher concentrations may inhibit growth |
| Fermentation Duration | 20-30 hours | Depends on microbial strain and conditions |
| Biomass Concentration | 10-15 g/L (dry weight) | Higher biomass correlates with better yields |
Biochemical Properties and Metabolism
Enzymatic Interactions
Based on studies of 6-hydroxynicotinic acid, the following enzymatic parameters might be relevant for 4,6-dihydroxynicotinic acid:
"Global fits of the steady-state kinetic data show that both enzymes are efficient catalysts, with an apparent kcat/KM 6-HNA of 5.0 × 104 M–1 s–1 for B. bronchiseptica NicC. The pH dependence of Vmax/[E] fits a double-bell model showing an optimum around pH 8 with apparent pKas of 7.24 ± 0.08 and 8.64 ± 0.08, whereas the apparent catalytic efficiency (kcat/KM 6-HNA) is maximal around pH 7 and decreases at high pH with an apparent pKa of 7.60 ± 0.06."
The presence of an additional hydroxyl group in 4,6-dihydroxynicotinic acid would likely modify these enzymatic interactions, potentially affecting binding affinity, catalytic efficiency, and pH-dependence. The structural similarity to 6-hydroxynicotinic acid suggests it might interact with the same enzymes, but with different kinetic parameters.
Analytical Methods and Characterization
Crystallographic Analysis
Powder X-ray diffraction (PXRD) provides an alternative approach for structural characterization. The pH-dependent crystallization study of hydroxynicotinic acid isomers demonstrated that PXRD patterns can provide valuable information about the protonation/deprotonation states and crystal packing .
Spectroscopic Techniques
Multiple spectroscopic techniques would be valuable for characterizing 4,6-dihydroxynicotinic acid:
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Nuclear Magnetic Resonance (NMR): Providing detailed information about the proton and carbon environments within the molecule.
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Mass Spectrometry: Confirming the molecular formula and providing fragmentation patterns for identification.
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Infrared Spectroscopy: Identifying functional group vibrations characteristic of the carboxylic acid and hydroxyl groups.
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UV-Visible Spectroscopy: Establishing the electronic transitions associated with the aromatic system and substituents.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would likely be effective for the separation and quantification of 4,6-dihydroxynicotinic acid, as mentioned for the analysis of nicotinic acid and 6-hydroxynicotinic acid in the fermentation process . The development of specific HPLC methods would need to consider the compound's pH-dependent solubility and retention behavior.
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